Droserone

Overview

Description

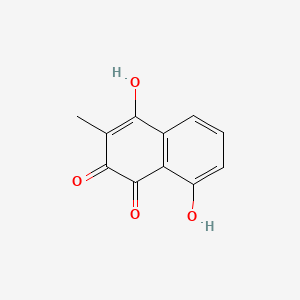

Droserone, also known as 2,5-dihydroxy-3-methyl-1,4-naphthoquinone, is a naturally occurring naphthoquinone derivative. It is primarily found in the pitcher fluid of the carnivorous plant Nepenthes khasiana. This compound is known for its antifungal properties and plays a crucial role in the plant’s defense mechanism against microbial pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions: Droserone can be synthesized from plumbagin, another naturally occurring naphthoquinone. The synthetic route involves the bromination of plumbagin at the C-3 position, followed by a nucleophilic substitution with a hydroxy group to obtain this compound .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis from plumbagin suggests that it can be produced through chemical modification of naturally sourced plumbagin. This method involves standard organic synthesis techniques, including bromination and nucleophilic substitution .

Chemical Reactions Analysis

Types of Reactions: Droserone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different quinone derivatives.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and biological properties .

Scientific Research Applications

Droserone has several scientific research applications, including:

Chemistry: It is used as a precursor for synthesizing other naphthoquinone derivatives.

Biology: this compound’s antifungal properties make it a valuable compound for studying plant defense mechanisms.

Medicine: Research has shown that this compound has potential antimicrobial and anticancer properties, making it a candidate for drug development.

Industry: this compound and its derivatives are used in the development of natural dyes and pigments .

Mechanism of Action

Droserone exerts its effects through several mechanisms:

Antifungal Activity: It disrupts the cell membrane integrity of fungal pathogens, leading to cell death.

Antimicrobial Activity: this compound generates reactive oxygen species (ROS) that cause oxidative stress in microbial cells.

Anticancer Activity: It inhibits topoisomerase I and II, enzymes crucial for DNA replication, thereby preventing cancer cell proliferation

Comparison with Similar Compounds

Plumbagin: Another naphthoquinone with similar antifungal and anticancer properties.

Juglone: A naphthoquinone found in walnut trees with antimicrobial and allelopathic properties.

Lawsone: Found in henna, used as a natural dye with antimicrobial properties

Uniqueness: Droserone is unique due to its specific occurrence in the pitcher fluid of Nepenthes khasiana and its role in the plant’s defense mechanism. Its combination of antifungal, antimicrobial, and anticancer properties makes it a versatile compound for various scientific research applications .

Biological Activity

Droserone is a naturally occurring naphthoquinone found in various species of the genus Drosera, particularly in Drosera whittakeri. This compound has garnered attention for its potential biological activities, particularly its antiviral properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against viral infections, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its naphthoquinone structure, which contributes to its biological activity. The compound's structure allows it to interact with various biological targets, making it a subject of interest for pharmaceutical research.

Research indicates that this compound exhibits significant antiviral activity, particularly against the measles virus (MV). A study conducted by Lieberherr et al. demonstrated that this compound inhibits MV infection in vitro. The compound significantly reduced viral infectivity when added during the virus entry phase, suggesting that it interferes with the virus's ability to enter host cells. However, adding this compound before or after viral uptake did not yield similar inhibitory effects .

Efficacy and Selectivity

The study quantified the effectiveness of this compound using plaque assays, revealing an IC50 (half-maximal inhibitory concentration) of approximately 2 µM, with a cytotoxicity CC50 (50% cytotoxic concentration) around 60 µM. This yields a selectivity index (SI) of approximately 30, indicating a favorable therapeutic window for this compound as an antiviral agent .

Comparative Analysis with Other Compounds

This compound was compared with other naphthoquinones such as plumbagin and AS-48. While plumbagin also showed antiviral properties, this compound was noted for having the highest activity against MV. The comparative analysis revealed the following:

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | 2 | 60 | 30 |

| Plumbagin | 1.5 | Not specified | Not specified |

| AS-48 | Similar to this compound | Not specified | Not specified |

These findings underscore this compound's potential as a lead compound for developing novel antiviral therapies .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound beyond its antiviral properties:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, although detailed mechanisms remain to be fully elucidated.

- Antimicrobial Properties : this compound has shown some promise in inhibiting bacterial growth in laboratory settings, indicating potential applications in treating infections.

- Pharmacological Applications : The compound's unique properties make it a candidate for further research in pharmacology, particularly in developing natural product-based therapeutics.

Properties

IUPAC Name |

4,8-dihydroxy-3-methylnaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-5-9(13)6-3-2-4-7(12)8(6)11(15)10(5)14/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILMMLMKSQWMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C(=CC=C2)O)C(=O)C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331931 | |

| Record name | Droserone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-40-0 | |

| Record name | Droserone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.